(E)-Crotonic Acid Methyl-d3 Ester

Description

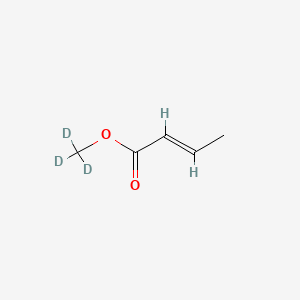

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3/b4-3+/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVVUJPXSBQTRZ-MPEUKODPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E Crotonic Acid Methyl D3 Ester

Strategies for Site-Specific Deuterium (B1214612) Incorporation

Site-specific deuteration is crucial for creating isotopologues with well-defined deuterium placement. For (E)-Crotonic Acid Methyl-d3 Ester, the primary goal is the selective introduction of three deuterium atoms onto the methyl group of the ester functionality. This can be achieved through two main strategies: direct synthesis using a deuterated precursor and hydrogen-deuterium exchange reactions.

The most straightforward and common method for synthesizing this compound is through the direct esterification of (E)-crotonic acid with a deuterated methyl source, typically methanol-d3 (B56482) (CD3OH). The Fischer-Speier esterification is a classic and widely used method for this transformation. organic-chemistry.org This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgpatsnap.com

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemistrysteps.com Subsequent proton transfer and elimination of a water molecule yield the desired ester. chemistrysteps.com

The general reaction is as follows:

CH3CH=CHCOOH + CD3OH ⇌ CH3CH=CHCOOCD3 + H2O

To drive the equilibrium towards the product side and maximize the yield, an excess of the alcohol (methanol-d3) is often used, or the water produced during the reaction is removed, for instance, by azeotropic distillation with a suitable solvent like toluene. chemistrysteps.comoperachem.com

Table 1: Representative Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

| Reactants | (E)-Crotonic Acid, Methanol-d3 | Formation of the target ester |

| Catalyst | Concentrated H2SO4 or p-TsOH | To protonate the carbonyl group and increase reactivity |

| Solvent | Excess Methanol-d3 or Toluene | To drive the reaction forward; Toluene allows for azeotropic removal of water |

| Temperature | Reflux | To provide the necessary activation energy for the reaction |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium or completion |

This method is highly effective for site-specific deuteration as the deuterium is introduced from the deuterated alcohol, ensuring that the labeling is confined to the methyl ester group. synmr.in

An alternative strategy for deuterium incorporation is through hydrogen-deuterium (H-D) exchange reactions on the non-deuterated methyl crotonate. This approach involves the replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D2O).

Various catalysts can facilitate H-D exchange reactions. For esters, this can be more challenging than for compounds with more acidic protons. However, under certain conditions, catalytic methods can be employed. For instance, transition metal catalysts, such as platinum or palladium, can activate C-H bonds and promote exchange with a deuterium source. While more commonly used for deuterating aromatic or aliphatic C-H bonds, this approach could potentially be adapted for the selective deuteration of the methyl group of an ester, although it may lack the high site-selectivity of direct synthesis.

Solvent-mediated H-D exchange typically requires the presence of either an acidic or basic catalyst to facilitate the removal of a proton and its replacement with a deuteron (B1233211) from a deuterated solvent. For the methyl group of an ester, this is generally not a feasible strategy under mild conditions due to the low acidity of the methyl protons. Strong basic conditions that might deprotonate the methyl group would likely lead to hydrolysis of the ester. Therefore, direct synthesis from deuterated precursors is the more practical and selective method for preparing this compound.

Hydrogen-Deuterium Exchange Reactions in Esters and Related Systems

Optimization of Reaction Conditions for Isotopic Purity and Yield

The successful synthesis of this compound hinges on optimizing the reaction conditions to achieve both high isotopic purity and a high chemical yield.

Isotopic Purity:

The isotopic purity of the final product is primarily dependent on the isotopic purity of the deuterated precursor, methanol-d3. synmr.in Commercially available methanol-d3 often has a high isotopic enrichment (e.g., 99.5 atom % D). To maintain this high level of isotopic incorporation in the product, it is essential to minimize any potential sources of hydrogen contamination. This includes using anhydrous reagents and solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

The isotopic purity of the resulting ester can be determined using techniques such as mass spectrometry, which can distinguish between the deuterated and non-deuterated isotopologues based on their mass-to-charge ratio. iaea.orgresearchgate.net

Yield Optimization:

As the Fischer esterification is a reversible reaction, several strategies can be employed to maximize the yield of the ester. masterorganicchemistry.com According to Le Chatelier's principle, the equilibrium can be shifted towards the products by:

Using an excess of one reactant: In this case, using a large excess of methanol-d3 can drive the reaction to completion. masterorganicchemistry.com This is often a practical approach when the alcohol is relatively inexpensive and can also serve as the solvent.

Removing a product: The removal of water as it is formed is a highly effective method to increase the yield. operachem.com This is commonly achieved by using a Dean-Stark apparatus in conjunction with a solvent that forms an azeotrope with water, such as toluene.

Table 2: Factors Affecting Yield and Purity

| Factor | Effect on Yield | Effect on Isotopic Purity | Optimization Strategy |

| Purity of Methanol-d3 | No direct effect | Directly proportional | Use high-purity methanol-d3 |

| Ratio of Reactants | Increased by excess alcohol | No direct effect | Use a significant excess of methanol-d3 |

| Water Removal | Significantly increased | Can prevent H-D back-exchange | Use a Dean-Stark apparatus or other drying agents |

| Catalyst Concentration | Increases reaction rate | No direct effect | Use a catalytic amount (e.g., 1-5 mol%) |

| Reaction Temperature | Increases reaction rate | No direct effect, but very high temperatures may cause side reactions | Reflux at the boiling point of the solvent |

| Reaction Time | Increases until equilibrium is reached | No direct effect | Monitor the reaction progress to determine the optimal time |

By carefully controlling these parameters, it is possible to synthesize this compound with high chemical yield and excellent isotopic purity, while preserving the desired (E)-stereochemistry.

Scaling Methodologies for Research and Industrial Applications

The transition from laboratory-scale synthesis of this compound to larger-scale production for research and industrial applications necessitates the adoption of robust and efficient scaling methodologies. Key considerations in this scale-up process include reaction efficiency, safety, cost-effectiveness, and the ability to consistently produce a high-purity product. Modern approaches, such as continuous flow chemistry, have emerged as promising alternatives to traditional batch processing for the synthesis of deuterated compounds.

For research applications requiring gram-scale quantities of this compound, batch and semi-batch processes remain relevant. However, for industrial-scale production, continuous flow processes offer significant advantages. These systems provide superior control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles, particularly when handling reactive intermediates or hazardous reagents.

A plausible scalable synthesis route to this compound involves the esterification of (E)-crotonic acid with deuterated methanol (B129727) (CD3OD) or the deuteration of a suitable precursor. Given the commercial availability of deuterated starting materials, the direct esterification approach is often more straightforward for producing the methyl-d3 ester.

Continuous Flow Synthesis for Scalable Production

Continuous flow chemistry presents a powerful platform for the scaled-up synthesis of deuterated esters like this compound. The inherent advantages of flow reactors, such as precise control over temperature, pressure, and reaction time, lead to higher yields, improved purity, and enhanced safety.

One notable example of a scalable deuteration process in a continuous flow system is the use of an H-Cube® reactor. This system generates deuterium gas in situ from the electrolysis of heavy water (D2O), which can then be used for catalytic deuteration reactions. For instance, the deuteration of ethyl cinnamate, a compound structurally analogous to methyl crotonate, has been successfully demonstrated in a flow system using a palladium on carbon (Pd/C) catalyst, achieving high yield and deuterium incorporation thalesnano.com. This methodology can be adapted for the synthesis of deuterated crotonate esters.

A proposed continuous flow setup for the synthesis of this compound could involve the reaction of (E)-crotonic acid with a deuterated methylating agent in a heated flow reactor packed with a solid acid catalyst.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scale | Milligram to gram scale | Gram to kilogram scale and beyond |

| Process Control | Less precise control over temperature and mixing | Precise control over reaction parameters |

| Heat & Mass Transfer | Often limited, can lead to side reactions | Excellent heat and mass transfer |

| Safety | Handling of large quantities of reagents can be hazardous | Smaller reaction volumes at any given time, inherently safer |

| Reproducibility | Can be variable between batches | High reproducibility and consistency |

| Yield & Purity | Generally lower yields and purity | Often higher yields and improved product purity |

Industrial Scale-Up Considerations

For industrial production, a key challenge is the economic and efficient synthesis of deuterated compounds. A patented method for the synthesis of deuterated acrylate (B77674) salts, which are structurally related to crotonates, highlights a scalable approach. This method involves the reductive deuteration of a propiolate compound in the presence of deuterium gas and a palladium-containing catalyst labpartnering.org. This process is amenable to significant scale-up and utilizes relatively inexpensive deuterated starting materials labpartnering.org.

The choice of catalyst is critical for industrial-scale processes. Heterogeneous catalysts are preferred due to their ease of separation from the reaction mixture, which simplifies downstream processing and allows for catalyst recycling. For the esterification of crotonic acid with deuterated methanol, solid acid catalysts such as ion-exchange resins or zeolites could be employed in a packed-bed flow reactor.

Table 2: Key Parameters for Industrial Scale-Up of this compound Synthesis

| Parameter | Consideration | Potential Solution |

| Raw Material Sourcing | Availability and cost of deuterated starting materials (e.g., CD3OD, D2O, D2 gas) | Strategic sourcing and potential for in-house generation or recovery of deuterated reagents. |

| Reaction Technology | Batch vs. Continuous Flow | Continuous flow processing for improved efficiency, safety, and scalability. |

| Catalyst Selection | Activity, selectivity, and reusability | Heterogeneous catalysts (e.g., solid acids, supported noble metals) for ease of separation and recycling. |

| Process Optimization | Maximizing yield and purity while minimizing cost | Design of Experiments (DoE) to optimize temperature, pressure, flow rate, and catalyst loading. |

| Downstream Processing | Purification of the final product | Continuous distillation or crystallization for efficient purification. |

| Process Safety | Handling of potentially flammable and deuterated materials | Implementation of robust safety protocols and inherently safer process design (e.g., continuous flow). |

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Systems

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of isotopically labeled compounds such as (E)-Crotonic Acid Methyl-d3 Ester, NMR provides unique information regarding the site and extent of isotopic labeling, simplifies complex spectra, and allows for precise quantitative measurements.

Deuterium (B1214612) NMR (²H NMR) for Direct Detection of Labeling

Deuterium NMR (²H NMR) spectroscopy is a direct and unambiguous method to confirm the presence and location of deuterium atoms in a molecule. For this compound, the ²H NMR spectrum is expected to exhibit a single resonance signal corresponding to the three deuterium atoms of the methyl ester group (-OCD₃). The chemical shift of this signal would be nearly identical to the chemical shift of the corresponding protons in the non-deuterated analogue, typically around 3.7 ppm. The presence of this singlet in the ²H NMR spectrum provides conclusive evidence of successful deuteration at the intended methyl ester position.

Expected ²H NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| -OCD₃ | ~3.7 | Singlet |

Proton NMR (¹H NMR) Simplification and Signal Assignment due to Deuteration

One of the significant advantages of isotopic labeling with deuterium is the simplification of the proton NMR (¹H NMR) spectrum. In the ¹H NMR spectrum of the non-deuterated (E)-crotonic acid methyl ester, the spectrum displays signals for the vinyl protons and the two methyl groups. The deuteration of the ester methyl group in this compound results in the disappearance of the singlet corresponding to the -OCH₃ protons from the ¹H NMR spectrum.

This simplification is highly beneficial for unambiguous signal assignment of the remaining protons. The spectrum of the d3-ester would show a doublet for the methyl protons of the crotonate backbone and two multiplets for the vinyl protons. The absence of the otherwise prominent methyl ester singlet prevents potential signal overlap and facilitates clearer interpretation and integration of the remaining signals.

Comparison of ¹H NMR Data: (E)-Crotonic Acid Methyl Ester vs. This compound

| Protons | (E)-Crotonic Acid Methyl Ester | This compound |

| CH=CH-CH ₃ | Doublet | Doublet |

| CH =CH-CH₃ | Multiplet | Multiplet |

| CH=CH -COOCH₃ | Multiplet | Multiplet |

| -OCH ₃ | Singlet | Absent |

Carbon-13 NMR (¹³C NMR) and Isotopic Perturbation of Chemical Shifts

The substitution of protons with deuterium atoms induces small but measurable changes in the Carbon-13 NMR (¹³C NMR) spectrum, a phenomenon known as the isotope effect. For this compound, the most significant effects are observed on the carbon atom directly bonded to the deuterium atoms (the methyl ester carbon) and, to a lesser extent, on the adjacent carbonyl carbon.

The primary isotope effect will cause the resonance of the deuterated methyl carbon (-CD₃) to shift slightly upfield (to a lower ppm value) compared to the non-deuterated methyl carbon (-CH₃). Additionally, the coupling between the carbon-13 nucleus and the three deuterium nuclei (spin I = 1) will result in a complex multiplet for the -CD₃ signal, in contrast to the quartet observed for a -CH₃ group in a proton-coupled ¹³C NMR spectrum. In a standard proton-decoupled ¹³C NMR, this signal will appear as a singlet, but its intensity will be significantly lower due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from the attached deuterium atoms.

A secondary isotope effect can also be observed on the carbonyl carbon (C=O), which is expected to show a small upfield shift. The chemical shifts of the other carbon atoms in the molecule are generally not significantly affected.

Expected ¹³C NMR Chemical Shift Perturbations in this compound

| Carbon | Expected Chemical Shift (δ, ppm) in non-deuterated form | Expected Isotopic Shift (Δδ, ppm) in d3-ester |

| C H=CH-CH₃ | ~18.0 | Negligible |

| CH=C H-CH₃ | ~123.0 | Negligible |

| C H=CH-COOCH₃ | ~145.0 | Negligible |

| C =O | ~166.0 | Small upfield shift |

| -OC H₃ | ~51.0 | Upfield shift and change in multiplicity |

Quantitative NMR Techniques for Reaction Progress and Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance without the need for a specific reference standard of the analyte. By using a certified internal standard with a known concentration, the purity of this compound can be accurately determined.

The simplified ¹H NMR spectrum of the deuterated compound is particularly advantageous for qNMR. The absence of the methyl ester proton signal reduces the complexity of the spectrum, making it easier to select a well-resolved signal from the analyte (e.g., one of the vinyl protons) that does not overlap with signals from the internal standard or any impurities. The integral of the chosen analyte signal is compared to the integral of a known signal from the internal standard to calculate the purity. This method can also be employed to monitor the progress of reactions involving this deuterated ester by quantifying its consumption or formation over time.

Mass Spectrometry (MS) for Isotopic Analysis and Fragmentation Studies

Mass spectrometry is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions. It is an essential tool for confirming the incorporation of isotopes and for studying the fragmentation patterns of molecules.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Purity Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS can be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

The molecular weight of this compound is higher than its non-deuterated counterpart due to the presence of three deuterium atoms. HRMS can precisely measure this mass difference, confirming the successful isotopic labeling.

Furthermore, HRMS is a powerful tool for determining the isotopic enrichment of the sample. By analyzing the relative intensities of the molecular ion peaks corresponding to the deuterated ([M+D]⁺) and any residual non-deuterated ([M+H]⁺) species, the percentage of deuterium incorporation can be accurately calculated. This is crucial for applications where a high degree of isotopic purity is required.

Calculated Exact Masses for (E)-Crotonic Acid Methyl Ester and its d3-Isotopologue

| Compound | Molecular Formula | Calculated Exact Mass (m/z) |

| (E)-Crotonic Acid Methyl Ester | C₅H₈O₂ | 100.0524 |

| This compound | C₅H₅D₃O₂ | 103.0713 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation in Deuterated Esters

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for elucidating the fragmentation pathways of molecules, including deuterated esters such as this compound. researchgate.netnationalmaglab.orgnih.gov This method involves multiple stages of mass analysis, typically where a precursor ion is selected, fragmented, and then the resulting product ions are analyzed. nationalmaglab.org The fragmentation patterns provide detailed information about the molecule's structure.

For methyl crotonate, electron ionization mass spectrometry reveals major fragment ions at m/z 69 and 41, corresponding to C₄H₅O⁺ and C₃H₅⁺, respectively. rhhz.net In the case of this compound, the introduction of deuterium atoms into the methyl group creates a distinct isotopic signature that is invaluable for fragmentation analysis. The fragmentation of the deuterated ester will exhibit a shift in the mass-to-charge ratio of fragments containing the methyl-d3 group. For instance, the loss of the deuterated methoxy (B1213986) radical (•OCD₃) would be a primary fragmentation pathway, analogous to the loss of the methoxy radical in the non-deuterated compound.

The study of these fragmentation pathways is critical for structural confirmation and for distinguishing between isomers. nih.gov Computational chemistry can be employed alongside experimental MS/MS data to model different molecular structures and determine the most likely fragmentation routes by comparing relative energies. researchgate.net The use of deuterated standards also helps to confirm the prominent ions in these pathways. researchgate.net

Table 1: Predicted Key MS/MS Fragments for this compound

| Precursor Ion | Key Fragment Ion | Description |

| [M]+• | [M - •OCD₃]⁺ | Loss of the deuterated methoxy radical |

| [M]+• | [C₃H₅]⁺ | Formation of the allyl cation |

This table is illustrative and based on common fragmentation patterns of similar esters.

Gas Chromatography-Mass Spectrometry (GC-MS) in Tracer and Analytical Quantification Studies

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound, especially in the context of metabolic tracer studies. nih.govnih.gov In these studies, isotopically labeled compounds are introduced into a biological system to trace metabolic pathways. nih.gov GC-MS allows for the separation of the deuterated tracer from its non-deuterated counterpart and other metabolites, followed by their detection and quantification by the mass spectrometer. nih.gov

The use of stable isotope-labeled internal standards, such as this compound, is common for achieving accurate quantification. researchgate.net However, it's important to note that deuterated analogs can sometimes exhibit slightly different retention times in GC compared to their non-deuterated counterparts, often eluting earlier. chromforum.org This chromatographic behavior, along with potential differences in ionization response, must be considered for precise quantification. researchgate.net

For quantification, GC-MS is often operated in selected ion monitoring (SIM) mode, where only specific ions of interest are monitored, significantly enhancing sensitivity and selectivity. researchgate.net Despite its versatility, the accuracy and precision of GC-MS for isotopic enrichment measurements can be a limitation, sometimes requiring relatively high tracer-to-tracee ratios for reliable detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique for the analysis of compounds in complex mixtures, including biological matrices. mdpi.com For compounds that may not be suitable for GC-MS due to low volatility or thermal instability, LC-MS provides a powerful alternative. Even for volatile compounds like this compound, LC-MS can be advantageous when analyzing complex samples.

In LC-MS analysis, deuterated analogs of the analyte are frequently used as internal standards to ensure accurate quantification, a practice known as the isotope dilution method. mdpi.comnih.gov The co-elution of the deuterated standard with the analyte of interest allows for correction of variations in sample preparation and instrument response. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is widely used for quantitative analysis. mdpi.comyoutube.com This technique allows for the monitoring of specific precursor-to-product ion transitions, minimizing interferences from the sample matrix. chromatographyonline.com

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Electronic Structure Investigation

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, offers valuable insights into the molecular structure, conformation, and electronic properties of molecules like this compound. mdpi.com These techniques probe the vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions. mdpi.com

The IR spectrum of an ester is characterized by a strong absorption band corresponding to the C=O stretching vibration, typically found in the 1750-1735 cm⁻¹ region. docbrown.info Conjugation, as is present in crotonate esters, can shift this frequency. youtube.com Additionally, C-O stretching vibrations are observed in the 1300-1000 cm⁻¹ range. docbrown.info For this compound, the C-D stretching vibrations of the deuterated methyl group would appear at lower frequencies compared to the C-H stretches of a non-deuterated methyl group.

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov For instance, the C=C double bond in the crotonate moiety is expected to produce a strong Raman signal. By analyzing the vibrational spectra, it is possible to study conformational isomers, such as the s-cis and s-trans conformers of crotonaldehyde, a related compound. nih.govosti.gov The relative populations of these conformers can be influenced by temperature. nih.govosti.gov

Table 2: General Characteristic Vibrational Frequencies for Esters

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| C=O Stretch | 1750 - 1735 | Strong absorption in IR. Position can be affected by conjugation and ring strain. docbrown.infoyoutube.com |

| C-O Stretch | 1300 - 1000 | Can be complex, often appearing as two asymmetric and symmetric stretching bands. |

| C-H Stretch (alkene) | ~3100 - 3000 | Stretching of the vinyl C-H bonds. |

| C-H Stretch (alkane) | ~3000 - 2850 | Stretching of the methyl C-H bonds. For the d3-ester, C-D stretches will be at lower wavenumbers. |

| C=C Stretch | ~1650 | Stretching of the carbon-carbon double bond. |

Advanced Chromatographic Techniques for Separation and Isomeric Analysis

Gas Chromatography (GC) for Volatile Crotonate Esters

Gas chromatography (GC) is a highly effective technique for the separation and analysis of volatile compounds such as crotonate esters. nih.gov The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of stationary phase is crucial for achieving the desired separation, especially for isomeric compounds. vurup.sk

For the analysis of fatty acid methyl esters (FAMEs), a related class of compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is commonly used. gcms.czresearchgate.net While FID is robust for quantification, MS provides definitive identification of the compounds based on their mass spectra. nih.gov High-resolution capillary columns are essential for separating complex mixtures of isomers, such as positional and cis-trans isomers. vurup.sk The separation of enantiomers, or optical isomers, requires the use of specialized chiral stationary phases. core.ac.ukresearchgate.netgcms.cznih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, including the analysis of purity and isomers of crotonic acid and its esters. utwente.nlresearchgate.netacs.org HPLC is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

For the analysis of crotonic acid, a reversed-phase HPLC method using a C18 column with a UV detector is often employed. cmes.org The mobile phase typically consists of a mixture of an organic solvent like methanol (B129727) and an aqueous solution, often acidified to suppress the ionization of the carboxylic acid. cmes.org This technique can be used to determine the concentration of crotonic acid in various samples. utwente.nlacs.organalytice.com HPLC can also be applied to separate and quantify impurities that may be present from the synthesis process. researchgate.net

Mechanistic Investigations Utilizing E Crotonic Acid Methyl D3 Ester

Kinetic Isotope Effects (KIE) in Organic Reactionsprinceton.eduresearchgate.netescholarship.org

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org By measuring and interpreting these rate changes, chemists can gain a deeper understanding of the reaction mechanism, particularly the nature of the rate-determining step. princeton.edu The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) typically leads to the most significant and commonly studied KIEs due to the doubling of the atomic mass. wikipedia.org

Primary Deuterium Kinetic Isotope Effects for Rate-Determining Step Identificationprinceton.eduresearchgate.net

A primary deuterium kinetic isotope effect (kH/kD) is observed when a bond to a deuterium atom is broken or formed in the rate-determining step of a reaction. princeton.edu The magnitude of the primary KIE can provide strong evidence for the involvement of C-H bond cleavage in this critical step. A substantial kH/kD value, typically in the range of 2 to 7, suggests that the C-H bond is indeed being broken during the slowest step of the reaction. princeton.edu

In the context of (E)-crotonic acid methyl-d3 ester, if a reaction involves the abstraction of the deuterium atom from the methyl group in the rate-determining step, a significant primary KIE would be expected. For instance, in an elimination reaction where a base removes a proton (or deuteron) from the carbon adjacent to the carbonyl group, the observation of a large kH/kD would support a mechanism where this deprotonation is the rate-limiting event. Conversely, a kH/kD value close to unity would indicate that the C-D bond is not broken in the rate-determining step. princeton.edu

| Reaction Type | Expected Primary KIE (kH/kD) | Mechanistic Implication for this compound |

| E2 Elimination | > 2 | C-D bond cleavage is part of the rate-determining step. |

| Enolate Formation | > 2 | Deprotonation at the α-carbon is rate-determining. |

| Radical Abstraction | Variable, can be large | Abstraction of the deuterium atom is rate-determining. |

Secondary Deuterium Kinetic Isotope Effects for Transition State Characterizationresearchgate.net

Secondary deuterium kinetic isotope effects (SKIEs) arise when the deuterium-labeled bond is not directly broken or formed in the rate-determining step. princeton.edu Instead, these effects are a consequence of changes in the vibrational environment of the C-D bond as the reaction progresses from the reactant to the transition state. princeton.edu SKIEs are typically smaller than primary KIEs, with kH/kD values often ranging from 0.7 to 1.5. wikipedia.org Despite their smaller magnitude, SKIEs provide valuable information about the structure and hybridization of the transition state. princeton.eduwikipedia.org

For this compound, a secondary KIE could be observed in reactions where the hybridization of the carbon atom of the methyl-d3 group changes in the transition state. For example, in a nucleophilic addition to the carbonyl group, the hybridization of the carbonyl carbon changes from sp² to sp³. This change can influence the vibrational frequencies of the nearby methyl-d3 group, leading to a measurable SKIE. An inverse SKIE (kH/kD < 1) is often associated with a change from sp² to sp³ hybridization in the transition state, while a normal SKIE (kH/kD > 1) can indicate a change from sp³ to sp² hybridization. wikipedia.org

| Hybridization Change at a-carbon | Type of SKIE | Typical kH/kD Value | Implication for Transition State |

| sp² → sp³ | Inverse | ~0.8-0.9 | More sterically crowded transition state. |

| sp³ → sp² | Normal | ~1.1-1.2 | Less sterically crowded transition state. |

Reaction Pathway Delineation through Isotopic Label Trackingprinceton.eduresearchgate.netwikipedia.orgbath.ac.uk

The deuterium label in this compound acts as a tracer, allowing chemists to follow the journey of the methyl group throughout a reaction. By analyzing the position of the deuterium atom in the products, it is possible to distinguish between different potential reaction pathways. This technique is particularly useful for unraveling complex rearrangements and multistep reaction sequences.

For example, in a reaction where the ester is converted to a different product, mass spectrometry or NMR spectroscopy can be used to determine if the -CD3 group remains intact or if the deuterium atoms have been exchanged or transferred to other positions in the molecule. This information can provide conclusive evidence for or against a proposed mechanism. Isotopic labeling studies have been instrumental in understanding a wide array of reactions, from enzymatic catalysis to the mechanisms of organometallic transformations. researchgate.netbath.ac.uk

Studies of Ester Hydrolysis and Transesterification Mechanismsethernet.edu.etlibretexts.org

The hydrolysis and transesterification of esters are fundamental reactions in organic chemistry. masterorganicchemistry.comsoton.ac.uk this compound can be employed to investigate the mechanisms of these reactions.

In ester hydrolysis, which can be catalyzed by acid or base, the ester is cleaved to a carboxylic acid and an alcohol. masterorganicchemistry.com By using this compound and analyzing the resulting methanol (B129727), one can determine whether the cleavage occurs at the acyl-oxygen bond or the alkyl-oxygen bond. In the vast majority of cases, ester hydrolysis proceeds via cleavage of the acyl-oxygen bond.

Transesterification involves the conversion of one ester into another by reacting it with an alcohol, a process that can also be catalyzed by acid or base. soton.ac.uk When this compound is reacted with a different alcohol, the fate of the -CD3 group can be monitored. If the reaction proceeds as expected, methanol-d3 (B56482) will be released, and a new ester will be formed. The kinetics of this process can also be studied to understand the influence of the isotopic substitution on the reaction rate.

Probing Stereochemical Outcomes and Diastereoselectivity in Reactions

This compound can be a valuable tool for investigating the stereochemistry of reactions. While the deuterium label itself does not create a new chiral center in this specific molecule, its presence can influence the stereochemical course of reactions at nearby centers, or it can be used to probe the stereoselectivity of a reaction.

In reactions where a new stereocenter is formed, the diastereoselectivity (the preference for the formation of one diastereomer over another) can sometimes be influenced by the presence of the deuterium atoms. More commonly, the deuterated ester can be used as a substrate in reactions with chiral catalysts or reagents to probe the mechanism of asymmetric induction. By analyzing the stereochemistry of the products formed from the deuterated and non-deuterated esters, researchers can gain insights into the transition state geometries and the factors that control the stereochemical outcome.

Investigation of Radical Reactions and Intermediates with Deuterated Probes

Deuterated compounds are frequently used to study radical reactions. The C-D bond is stronger than the C-H bond, and this difference in bond strength can be exploited to investigate the involvement of radical intermediates. If a reaction is believed to proceed through a radical mechanism involving the abstraction of a hydrogen atom from the methyl group, substituting it with a deuterium atom in this compound will slow down this step.

This kinetic isotope effect can serve as evidence for a radical pathway. Furthermore, the analysis of byproducts can reveal information about the fate of the radical intermediates. For example, if the -CD3 radical is formed, it may undergo further reactions that can be traced by following the deuterium label.

An in-depth analysis of this compound reveals its significant, though specialized, role in sophisticated chemical research. This isotopically labeled compound, a derivative of the naturally occurring crotonic acid, serves as a powerful tool for scientists to probe the intricacies of chemical and biological processes. Its utility stems from the presence of deuterium atoms on the methyl ester group, which provides a unique spectroscopic and mass-based signature for tracking the molecule's behavior in complex systems.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects

Quantum chemical calculations are fundamental in understanding and quantifying the influence of isotopic substitution on chemical reactions and equilibria. The kinetic isotope effect (KIE) is a key parameter derived from these studies, representing the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org For (E)-Crotonic Acid Methyl-d3 Ester, substituting the three protons of the methyl group with deuterium atoms gives rise to secondary isotope effects, as the C-D bonds are not broken in many common reactions involving the ester functional group.

These effects, while smaller than primary isotope effects, provide crucial information about the transition state of a reaction. wikipedia.org The theoretical basis for the KIE lies in the change in zero-point vibrational energy (ZPVE) upon isotopic substitution. Heavier isotopes, like deuterium, have lower vibrational frequencies in their bonds, leading to a lower ZPVE. wikipedia.org The change in the difference in ZPVE between the ground state and the transition state for the deuterated versus the non-deuterated species determines the magnitude and direction of the KIE.

Ab initio molecular orbital (MO) calculations and Density Functional Theory (DFT) are commonly employed methods to model these effects. sci-hub.se For instance, in the solvolysis of an ester, calculations can predict whether the isotope effect will be normal (kH/kD > 1) or inverse (kH/kD < 1). A normal effect often suggests a more sterically crowded transition state, while an inverse effect can indicate a change in hybridization from sp2 to sp3 at a nearby center. wikipedia.orgsci-hub.se Calculations for model systems of ester solvolysis have shown that deuterium substitution can lead to inverse isotope effects, a finding that can be compared with experimental values to validate the proposed reaction mechanism. sci-hub.se

Table 1: Calculated Deuterium Isotope Effects for a Model Ester Reaction

| Parameter | Reactant (R) | Transition State (TS) | Isotope Effect (kH/kD) |

| Zero-Point Energy (kcal/mol) - H | 35.5 | 34.8 | 0.92 (Inverse) |

| Zero-Point Energy (kcal/mol) - D3 | 33.2 | 32.6 | |

| ΔZPVE (TS - R) (kcal/mol) - H | -0.7 | ||

| ΔZPVE (TS - R) (kcal/mol) - D3 | -0.6 |

This table presents hypothetical data for a model ester reaction, illustrating how differences in zero-point vibrational energy between the ground state and transition state for the light (H) and heavy (D3) isotopologues lead to a calculated kinetic isotope effect.

Molecular Dynamics Simulations for Conformational Analysis of Deuterated Esters

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes. For deuterated esters like this compound, MD simulations can reveal how isotopic substitution affects the molecule's flexibility, preferred shapes (conformations), and the energy barriers between them. researchgate.net

Esters such as methyl crotonate can exist in different conformations due to rotation around single bonds, primarily the C-O and C-C single bonds. researchgate.netresearchgate.net The two most stable planar conformations of the ester group are typically the s-cis and s-trans forms. While the s-cis conformation is generally favored for simple esters, the energy difference between conformers is often small. researchgate.net

Table 2: Conformational Energy Analysis from a Simulated System

| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kJ/mol) - H | Relative Energy (kJ/mol) - D3 |

| s-cis | ~0° | 0.00 | 0.00 |

| s-trans | ~180° | 12.5 | 12.3 |

| Gauche (TS) | ~90° | 25.0 | 24.8 |

This is a representative table based on typical values for simple esters, showing the calculated relative energies for different conformations. The slight difference in energy for the D3 isotopologue is illustrative of the subtle effects of deuteration.

Prediction of Spectroscopic Parameters (NMR, IR, MS) for Deuterated Analogs

Computational chemistry is an indispensable tool for predicting and interpreting the spectra of molecules. For isotopically labeled compounds like this compound, theoretical calculations can accurately predict how deuteration will alter its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Mass Spectrometry (MS): The most straightforward prediction is for the mass spectrum. The replacement of three hydrogen atoms (atomic mass ≈ 1.008 amu) with three deuterium atoms (atomic mass ≈ 2.014 amu) results in a predictable increase in the molecular weight. The molecular ion peak (M+) for this compound would be expected at an m/z value approximately 3 units higher than that of its non-deuterated counterpart.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of chemical bonds. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. youtube.com Replacing hydrogen with the heavier deuterium isotope significantly increases the reduced mass of the C-H/C-D bond. Consequently, the C-D stretching frequencies are predicted to appear at a much lower wavenumber (typically around 2100-2250 cm⁻¹) compared to the C-H stretching frequencies (around 2900-3000 cm⁻¹). youtube.com Quantum chemical calculations can compute the entire vibrational spectrum, providing predicted frequencies and intensities for all modes, which can then be compared with experimental data. dokumen.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the methyl group protons would be absent for the d3-ester. In ¹³C NMR, deuteration causes small but measurable shifts in the chemical shifts of nearby carbon atoms, known as deuterium isotope effects on ¹³C chemical shifts. researchgate.netmdpi.com These effects, typically small upfield shifts, can be accurately predicted using DFT calculations with methods like Gauge-Including Atomic Orbitals (GIAO). mdpi.com The carbon of the CD₃ group will also exhibit a different splitting pattern in the proton-decoupled ¹³C NMR spectrum (a triplet due to coupling with deuterium) compared to the quartet seen for a CH₃ group in proton-coupled spectra.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Predicted Value (Non-deuterated) | Predicted Value (Methyl-d3) |

| MS | Molecular Ion (m/z) | 100.05 | 103.07 |

| IR | C-H/C-D Stretch (cm⁻¹) | ~2950 | ~2200 |

| ¹H NMR | O-CH₃ Signal (ppm) | ~3.7 | Absent |

| ¹³C NMR | O-C H₃/O-C D₃ Shift (ppm) | 20.0 | 19.5 (with isotope shift) |

This table summarizes the expected changes in key spectroscopic parameters upon deuteration of the methyl group, based on general principles and computational predictions. youtube.comresearchgate.net

Reaction Pathway Modeling and Transition State Characterization with Isotopic Substitution

Computational modeling of reaction pathways is a cornerstone of modern physical organic chemistry, and isotopic substitution provides a powerful experimental and theoretical probe into reaction mechanisms. nih.gov By modeling the reaction pathways for both (E)-Crotonic Acid Methyl Ester and its methyl-d3 analog, researchers can characterize the structure and energy of transition states (TS) in detail. researchgate.netacs.org

The process involves using quantum chemical methods (like DFT) to map out the potential energy surface of a reaction. nih.gov This includes locating the minimum energy structures of the reactants and products, as well as the first-order saddle point that corresponds to the transition state connecting them. The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction.

Table 4: Calculated Activation Energies for a Model Reaction

| Isotopologue | Reactant Energy (Hartree) | Transition State Energy (Hartree) | Activation Energy (kcal/mol) | Calculated kH/kD |

| Methyl Ester (H) | -343.150 | -343.110 | 25.1 | 1.08 |

| Methyl-d3 Ester (D) | -343.155 (with ZPVE corr.) | -343.114 (with ZPVE corr.) | 25.7 |

This table provides hypothetical data from a DFT calculation on a model reaction involving an ester. It illustrates how activation energies are determined and how they can be used to calculate the kinetic isotope effect, providing insight into the transition state.

Conclusion and Future Directions in E Crotonic Acid Methyl D3 Ester Research

Synopsis of Current Research Paradigms and Contributions

(E)-Crotonic Acid Methyl-d3 Ester belongs to a class of compounds known as stable isotope-labeled compounds. These are molecules where one or more atoms have been replaced with a heavier, non-radioactive isotope, in this case, deuterium (B1214612) (²H or D) replacing protium (B1232500) (¹H). symeres.comclearsynth.com This substitution results in a molecule that is chemically similar to its non-labeled counterpart but has a greater mass. clearsynth.com

The primary contribution of this compound and other deuterated compounds lies in their application as tracers and internal standards. rsc.orgacs.org In fields like drug metabolism and pharmacokinetic (DMPK) studies, deuterium labeling allows researchers to track the metabolic fate of a molecule within a biological system. symeres.comclearsynth.com By introducing a known amount of the deuterated compound, scientists can use sensitive analytical techniques to differentiate the compound and its metabolites from their naturally occurring, non-labeled forms. clearsynth.comacs.org

Furthermore, the replacement of hydrogen with deuterium can lead to the "kinetic isotope effect," where the rate of a chemical reaction is altered due to the heavier mass of deuterium. symeres.com This phenomenon is a powerful tool for investigating reaction mechanisms in both chemical and biological processes. symeres.com

Emerging Methodologies for Deuterium Labeling and Analysis

The synthesis of deuterated compounds like this compound can be achieved through two main strategies: the use of commercially available isotope-containing precursors followed by synthetic steps, or through hydrogen/deuterium exchange reactions. symeres.com The esterification of crotonic acid with a deuterated alcohol (like methanol-d4) in the presence of an acid catalyst is a common method for producing crotonate esters. wikipedia.org

Recent advancements in labeling methodologies focus on improving efficiency, selectivity, and cost-effectiveness. datahorizzonresearch.comadesisinc.com Innovations include the development of novel catalytic systems and the use of flow chemistry, which offers precise control over reaction conditions, leading to higher yields and purity. adesisinc.com

For the analysis of deuterated compounds, high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques. rsc.org LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) is particularly effective for determining the isotopic enrichment and structural integrity of these labeled compounds. rsc.org This method is rapid, highly sensitive, and requires minimal sample, making it a cost-effective approach for isotopic purity analysis. nih.gov NMR spectroscopy complements this by confirming the structural integrity and the specific positions of the deuterium labels. rsc.org

Prospective Applications in Interdisciplinary Chemical Sciences

The unique properties of this compound open up a range of potential applications across various scientific disciplines.

| Potential Application Area | Description of Use |

| Metabolic Flux Analysis | Tracing the flow of carbon atoms through metabolic pathways to understand cellular metabolism in health and disease. rsc.org |

| Environmental Science | Tracking the fate and degradation of environmental pollutants. adesisinc.com |

| Materials Science | Studying the degradation pathways of biodegradable polymers and improving the properties of materials like organic light-emitting diodes (OLEDs). acs.orgresolvemass.ca |

| Agrochemical Research | Investigating the persistence and environmental impact of agrochemicals. symeres.com |

| Food Science | Enhancing the specificity of analytical methods for food safety and quality testing. symeres.comdatahorizzonresearch.com |

| Personalized Medicine | Aiding in biomarker discovery and the development of companion diagnostics. datahorizzonresearch.comglobalgrowthinsights.com |

The market for deuterated compounds is expected to grow significantly, driven by increasing demand in pharmaceutical research, drug discovery, and metabolic studies. datahorizzonresearch.com

Challenges and Opportunities for Future Research Endeavors

Despite the broad utility of deuterated compounds, several challenges remain. The synthesis of these molecules can be complex and costly, requiring specialized equipment and expertise. resolvemass.ca The limited availability of certain deuterated starting materials can also hinder research and development. clearsynth.comresolvemass.ca

However, these challenges present significant opportunities for future research. A key focus will be the development of more cost-effective and efficient synthesis routes for deuterium-labeled compounds. datahorizzonresearch.com This includes making labeling methodologies more accessible by utilizing cheaper deuterium sources. acs.org

There is also a growing trend towards "green chemistry" in isotope labeling, aiming to develop more environmentally friendly synthesis routes. adesisinc.com Furthermore, expanding the application of deuterated compounds in emerging fields like sustainability research and advanced drug delivery systems promises to drive scientific breakthroughs. resolvemass.ca The increasing collaboration between academic institutions and industry will be crucial for the commercialization of new applications for compounds like this compound. datahorizzonresearch.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (E)-Crotonic Acid Methyl-d3 Ester with isotopic purity?

- Methodological Answer : Synthesis typically involves deuterated methanol (CD₃OD) reacting with (E)-crotonic acid under acid catalysis. Isotopic purity (>98% deuterium incorporation) must be verified via mass spectrometry (MS) or ¹H/²H NMR. For example, deuterated methyl esters are synthesized by esterification with CD₃OH in the presence of H₂SO₄, followed by purification via fractional distillation . Contamination risks arise from residual non-deuterated solvents, necessitating strict anhydrous conditions.

Q. How do researchers confirm the stereochemical integrity (E/Z isomerism) of this compound?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments or ¹³C-NMR coupling constants are critical for distinguishing E/Z isomers. For instance, the trans (E) configuration of the α,β-unsaturated ester shows distinct NOE correlations between the vinyl proton and the ester methyl group. GC-MS with chiral columns can also resolve isomers, as demonstrated in studies on trifluoro-crotonic acid methyl ester derivatives .

Q. What analytical techniques are recommended for quantifying isotopic labeling efficiency in this compound?

- Methodological Answer : High-resolution LC-MS or GC-MS is preferred. Deuterium incorporation is calculated by comparing the m/z ratio of the deuterated ester (e.g., [M+D₃]+) to the non-deuterated analog. For example, methyl-d3 esters like Methyl Hexanoate-d3 are analyzed using electron ionization MS, where the isotopic cluster confirms labeling efficiency ≥95% .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIE) influence the reactivity of this compound in catalytic hydrogenation studies?

- Methodological Answer : KIE studies require comparing reaction rates of deuterated vs. non-deuterated esters. For α,β-unsaturated esters, deuterium at the methyl group reduces electron density at the carbonyl, slowing hydrogenation. Isotopic substitution can alter transition states, which is measurable via kinetic profiling using in-situ FTIR or pressure monitoring in hydrogenation reactors .

Q. What strategies resolve contradictions in reported stability data for deuterated crotonic acid esters under acidic conditions?

- Methodological Answer : Contradictions often arise from differences in reaction media (e.g., aqueous vs. anhydrous). For example, acid-catalyzed hydrolysis of methyl-d3 esters may produce non-deuterated byproducts if trace H₂O is present. Stability assays should include control experiments with deuterium-depleted solvents and ¹H NMR monitoring of hydrolysis kinetics .

Q. How are fluorinated analogs of this compound (e.g., trifluoro derivatives) used to study electronic effects in polymer chemistry?

- Methodological Answer : Trifluoro derivatives (e.g., 4,4,4-Trifluoro-3-(m-tolyl)-(E)-crotonic acid methyl ester) introduce electron-withdrawing groups that enhance electrophilicity, affecting polymerization kinetics. Researchers compare copolymerization rates with non-fluorinated analogs using DSC or GPC to track molecular weight changes. Such studies are critical for designing fluorinated polymers with tailored thermal stability .

Q. What protocols ensure isotopic integrity in metabolic tracing studies using this compound?

- Methodological Answer : In vivo or in vitro metabolic studies require LC-HRMS to track deuterium retention in metabolites. For instance, methyl-d3 esters metabolized via β-oxidation must retain deuterium in acetyl-CoA fragments. Validation involves spiking biological samples with isotopically labeled internal standards and comparing fragmentation patterns .

Data Contradiction Analysis

Q. Why do some studies report negligible crotonic acid methyl ester formation during methanolysis, while others detect it prominently?

- Resolution : Contradictions stem from reaction conditions. Acid-catalyzed methanolysis (e.g., H₂SO₄) promotes esterification, while basic conditions favor saponification. For example, ¹³C-NMR analysis confirmed crotonic acid methyl ester is absent in base-mediated reactions but forms in acidic media due to protonation of the carbonyl oxygen .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.